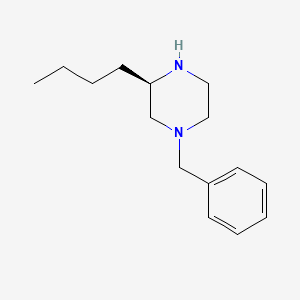

(R)-1-benzyl-3-butylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-butylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-3-9-15-13-17(11-10-16-15)12-14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDITBVSGTNKQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653097 | |

| Record name | (3R)-1-Benzyl-3-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-42-7 | |

| Record name | (3R)-1-Benzyl-3-butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for R 1 Benzyl 3 Butylpiperazine

Enantioselective Approaches to 3-Substituted Piperazines

Chiral Auxiliary-Mediated Syntheses

Amino Acid-Derived Precursors

The utilization of amino acid-derived precursors offers a powerful strategy for the enantioselective synthesis of C2-substituted piperazines like this compound. One notable method is the photoredox CarboxyLic Amine Protocol (CLAP). mdpi.com This approach involves a decarboxylative cyclization between an aldehyde and a diamine derived from an amino acid. mdpi.com An iridium-based photoredox catalyst is typically employed to generate an α-aminyl radical from the amino-acid-derived diamine, which then cyclizes with an intermediate imine. mdpi.com Notably, the organic photocatalyst, carbazolyl dicyanobenzene (4CzIPN), has also demonstrated high efficiency in this transformation. mdpi.com This method provides a versatile pathway to a diverse range of C2-substituted piperazines. mdpi.com

Another strategy involves the use of chiral α-aminonitriles, which can be synthesized from amino acids. For instance, a modified Strecker reaction on an intermediate derived from an allylamine (B125299) and a terminal alkyne, followed by alkylation, can produce a substituted α-aminonitrile. rsc.org Subsequent reduction of the nitrile to a diaminoalkene sets the stage for a ring-closure reaction to form the piperazine ring. rsc.org

Enantioselective C-H Functionalization of Piperazines

Direct functionalization of the carbon-hydrogen bonds of the piperazine ring represents an atom-economical approach to introduce substituents. mdpi.com However, the presence of two nitrogen atoms in the piperazine ring can lead to side reactions or inhibit catalyst reactivity, making the C-H functionalization of piperazines more challenging compared to other cyclic amines like pyrrolidines or piperidines. mdpi.comencyclopedia.pub

Directed Deprotonation and Electrophilic Trapping

A well-established method for the enantioselective functionalization of piperazines is directed deprotonation followed by trapping with an electrophile. mdpi.com This typically involves the use of a strong organolithium base, such as s-BuLi, in the presence of a chiral ligand. whiterose.ac.uk The most historically significant chiral ligand for asymmetric lithiation is the naturally occurring lupin alkaloid, (–)-sparteine. whiterose.ac.uk

O'Brien and coworkers have reported the asymmetric lithiation-substitution of α-methylbenzyl piperazines using s-BuLi in combination with either (–)-sparteine or a (+)-sparteine surrogate. mdpi.com This methodology facilitates the production of α-methylbenzyl functionalized N-Boc piperazines with good levels of diastereocontrol. mdpi.com The enantioselectivity of this process is influenced by both the distal substituent on the piperazine ring and the nature of the electrophile used to trap the lithiated intermediate. mdpi.comresearchgate.net

| Reagent/Condition | Role | Outcome |

| s-BuLi | Strong Base | Deprotonation of the α-C-H bond |

| (–)-sparteine / (+)-sparteine surrogate | Chiral Ligand | Induces enantioselectivity |

| N-Boc protecting group | Directing Group | Facilitates α-lithiation |

| Electrophile | Trapping Agent | Introduces the desired substituent |

This approach has been successfully applied to the asymmetric synthesis of an intermediate for Indinavir. mdpi.com

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis offers a powerful tool for the enantioselective functionalization of C-H bonds. nih.govsnnu.edu.cn In the context of piperazine synthesis, these methods often rely on directing groups to achieve high levels of selectivity. snnu.edu.cn While traditional methods require the installation and subsequent removal of these directing groups, the development of chiral transient directing groups (cTDGs) offers a more streamlined approach. nih.gov

Although direct application to this compound is not explicitly detailed in the provided sources, the principles of transition metal-catalyzed C-H activation are relevant. For instance, palladium-catalyzed reactions have been widely used for C-H functionalization. snnu.edu.cn The combination of a metal catalyst with a chiral ligand is crucial for inducing enantioselectivity. mdpi.com Various chiral ligands, including amino acids and chiral phosphines, have been explored for this purpose. mdpi.com

Photoredox Catalysis for α-Functionalization

Visible-light photoredox catalysis has emerged as a mild and environmentally friendly alternative for C-H functionalization. encyclopedia.pub This methodology utilizes photocatalysts, such as iridium or ruthenium complexes and organic dyes, to convert light energy into chemical energy, generating highly reactive intermediates. encyclopedia.pub

One of the pioneering examples of photoredox catalysis for piperazine functionalization was reported by MacMillan and coworkers, who developed a method for the C-H arylation of N-Boc piperazine. mdpi.comencyclopedia.pub The mechanism involves a single-electron transfer from the photocatalyst to the piperazine, generating an amine radical cation. encyclopedia.pub Subsequent deprotonation at the α-position yields an α-amino radical, which can then couple with a suitable partner. encyclopedia.pub

More recent developments have focused on site-selective C-H alkylation of piperazine substrates using organic photoredox catalysis. nih.gov This approach relies on the electronic differentiation of the two nitrogen atoms within the piperazine framework to achieve predictable functionalization. nih.govresearchgate.net Silicon amine protocol (SLAP) reagents have been developed for a tin-free, blue light-promoted photocatalytic cross-coupling with aldehydes and ketones to produce N-unprotected piperazines. researchgate.net

| Catalyst System | Reaction Type | Key Features |

| Ir(ppy)₃ | C-H Arylation | Proceeds via single-electron transfer. encyclopedia.pub |

| Iridium-based photoredox catalyst | Decarboxylative Cyclization (CLAP) | Utilizes amino-acid-derived diamines. mdpi.com |

| Organic acridinium (B8443388) photoredox catalyst | C-H Functionalization of Carbamate-Protected Amines | Allows for direct oxidation of the carbamate. researchgate.net |

Synthesis of this compound via Ring Closure Reactions

Cyclization of Diamine Precursors

A common and versatile strategy for the synthesis of carbon-substituted piperazines involves the cyclization of linear diamine precursors. nih.gov This approach allows for the introduction of desired substituents onto the diamine backbone prior to the ring-forming step.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers a powerful and versatile tool for the construction of heterocyclic rings, including the piperazine scaffold. These methods often provide high levels of stereochemical control, making them suitable for the synthesis of chiral molecules like this compound. Key strategies include asymmetric allylic alkylation and carboamination reactions.

One prominent approach is the palladium-catalyzed asymmetric allylic alkylation (AAA) of differentially N-protected piperazin-2-ones. nih.govrsc.org This method allows for the enantioselective formation of α-substituted, including α-tertiary, piperazin-2-ones, which serve as valuable precursors to the corresponding chiral piperazines. caltech.edunih.gov The reaction typically involves the decarboxylative allylic alkylation of a piperazin-2-one substrate bearing an allyl group on the enolate. rsc.org The use of a chiral palladium catalyst, often derived from electron-deficient PHOX ligands, can induce high enantioselectivity. nih.govnih.gov Following the stereoselective construction of the chiral piperazin-2-one intermediate, a subsequent reduction step, for instance with borane (B79455) or lithium aluminum hydride, yields the target chiral piperazine. rsc.orgcaltech.edu

Another powerful strategy involves palladium-catalyzed carboamination reactions, which can form the piperazine ring stereoselectively from acyclic precursors. nih.govnih.gov This approach can create enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid-derived substrates. The key step is the Pd-catalyzed cyclization of a substituted ethylenediamine (B42938) derivative with an aryl or alkenyl halide. This methodology allows for the modular assembly of piperazines with diverse substituents at multiple positions. The catalytic cycle is thought to involve oxidative addition of the halide to a Pd(0) complex, followed by amidation and migratory insertion onto the alkene, and finally reductive elimination to furnish the piperazine ring. nih.gov

| Catalyst/Ligand System | Reaction Type | Precursor | Key Features | Ref. |

| Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | Decarboxylative Allylic Alkylation | N-protected piperazin-2-one | High yield and enantioselectivity for α-substituted products. | nih.govnih.gov |

| Pd₂(dba)₃ / P(2-furyl)₃ | Carboamination | Substituted ethylenediamine & Aryl bromide | Modular construction; good to excellent diastereoselectivity. | nih.govnih.gov |

| Pd(0) / DPEphos | Decarboxylative Cyclization | Propargyl carbonate & Diamine | Mild conditions; high regio- and stereochemical control. | organic-chemistry.orgnih.gov |

Aziridine (B145994) Ring-Opening Strategies

The ring-opening of activated aziridines provides a robust entry into the synthesis of chiral 1,2-diamines, which are key precursors for 3-substituted piperazines. The high ring strain of aziridines facilitates nucleophilic attack, often with excellent regio- and stereoselectivity. mdpi.commetu.edu.tr

A common strategy involves the synthesis of chiral piperazine building blocks from nosylamide-activated aziridines. researchgate.net The protocol can involve the aminolysis of a starting aziridine with an appropriate amino alcohol, followed by a cyclization step, such as a Fukuyama-Mitsunobu reaction, to form the piperazine ring under mild conditions. researchgate.net This approach preserves the optical purity of the initial chiral aziridine.

Another effective method proceeds through the formation of a bicyclic aziridinium (B1262131) ion. nih.govmdpi.com Non-activated aziridines, which are typically unreactive towards nucleophiles, can be activated by forming an aziridinium ion with an appropriate electrophile. mdpi.com Intramolecular cyclization of an aziridine with a tethered leaving group (e.g., from a 4-hydroxybutyl side chain) generates a strained bicyclic aziridinium ion. frontiersin.orgnih.gov This intermediate can then undergo highly regioselective ring-opening by a nucleophile, such as an organocuprate, to install a substituent at the C-2 position of the resulting piperidine. While this example yields a piperidine, the principle of activating an aziridine for regioselective C-C bond formation is directly applicable to piperazine synthesis pathways starting from aziridine-derived diamines. nih.govnih.govnih.gov

| Strategy | Aziridine Type | Key Intermediate | Outcome | Ref. |

| Aminolysis & Cyclization | Nosylamide-activated | 1,2-Diamine | Optically pure N-protected piperazines. | researchgate.net |

| Alkylative Ring-Opening | Non-activated (from 4-hydroxybutylaziridine) | Bicyclic aziridinium ion | Regio- and stereoselective C-C bond formation. | nih.govfrontiersin.orgnih.gov |

| Nucleophilic Ring-Opening | N-Tosyl aziridine | β-functionalized alkylamine | Versatile precursors for substituted piperazines. | mdpi.com |

Introduction of Benzyl (B1604629) and Butyl Moieties

Once the chiral 3-butylpiperazine core is established, or during its synthesis, the benzyl group must be introduced at the N-1 position. Several standard and advanced methodologies are available for this transformation.

N-Alkylation and N-Benzylation Strategies

Direct N-alkylation and N-benzylation are fundamental methods for functionalizing the nitrogen atoms of the piperazine ring. These reactions typically involve nucleophilic substitution or reductive amination.

Nucleophilic Substitution: This classic method involves reacting the secondary amine of the piperazine (e.g., (R)-3-butylpiperazine) with an alkylating agent like benzyl bromide or benzyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. While straightforward, direct alkylation of unsymmetrical piperazines can sometimes lead to mixtures of N1 and N4 substituted products, necessitating the use of protecting groups to ensure regioselectivity.

Reductive Amination: A highly effective and common method for N-alkylation is reductive amination. nih.gov This reaction involves treating the secondary amine of the (R)-3-butylpiperazine with benzaldehyde (B42025) to form an intermediate iminium ion. The iminium ion is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield the N-benzylated product. nih.govnih.gov This one-pot procedure is generally high-yielding and avoids the formation of quaternary ammonium (B1175870) salts that can occur in direct alkylation.

| Method | Reagents | Advantages | Potential Issues | Ref. |

| Nucleophilic Substitution | Benzyl halide, Base | Simple, widely used. | Lack of regioselectivity, over-alkylation. | nih.gov |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | High yield, good regioselectivity, mild conditions. | Requires a stable iminium ion intermediate. | nih.govnih.gov |

Mitsunobu Reaction for C-N Bond Formation

The Mitsunobu reaction is a powerful tool in organic synthesis for forming carbon-nitrogen bonds, among others. researchgate.netnih.gov A key feature of this reaction is its ability to proceed with a complete inversion of stereochemistry at a chiral secondary alcohol center. nih.gov This makes it exceptionally useful for stereoselective syntheses.

In the context of synthesizing this compound, the Mitsunobu reaction could be employed in an intramolecular fashion to form the piperazine ring. For example, a chiral amino alcohol precursor could be cyclized, where the hydroxyl group is activated by the Mitsunobu reagents (typically a combination of a phosphine (B1218219) like triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD) and subsequently displaced by the amine nucleophile. researchgate.netnih.gov If the starting chiral alcohol has an (S)-configuration, the resulting C-N bond at that center will have the desired (R)-configuration. This strategy allows for the precise installation of the stereocenter during the ring-forming step. researcher.life

| Reagents | Substrate Type | Key Transformation | Stereochemical Outcome | Ref. |

| PPh₃, DEAD/DIAD | Chiral secondary amino alcohol | Intramolecular C-N bond formation | Inversion of configuration at the alcohol center. | researchgate.netnih.gov |

| PPh₃, DEAD/DIAD | Alcohol and N-nucleophile (e.g., sulfonamide) | Intermolecular C-N bond formation | Inversion of configuration. | nih.gov |

Catalytic Asymmetric Benzylation

Catalytic asymmetric benzylation represents a modern approach to installing a benzyl group enantioselectively. While often applied to create chiral benzylic carbons, the principles can be adapted for the selective functionalization of prochiral substrates or in kinetic resolution processes. For the synthesis of the target compound, this method would be most relevant in a scenario where the benzyl group is introduced concurrently with the creation of the chiral center.

For instance, an asymmetric palladium-catalyzed allylic alkylation could be used where a benzyl group is part of the nucleophile or electrophile in a way that establishes the C-3 stereocenter. More directly, if one were to functionalize a pre-existing piperazine at a prochiral position, a chiral catalyst could be used to direct the benzylation to one enantiotopic face. However, for the specific target this compound, where the chirality is at C-3, N-benzylation occurs at a remote, achiral nitrogen center. Therefore, catalytic asymmetric benzylation is less directly applicable for installing the N-1 benzyl group on a pre-formed chiral piperazine but is a key concept in the broader field of asymmetric synthesis that could be part of a synthetic route creating the C-3 stereocenter. nih.gov

Purification and Separation of Enantiomers (General Academic Context)

Even with highly stereoselective synthetic methods, the final product may contain small amounts of the undesired enantiomer. Therefore, methods for the purification and separation of enantiomers are crucial for obtaining enantiopure compounds.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating enantiomers at both analytical and preparative scales. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation.

Diastereomeric Salt Crystallization: A classical and often industrially viable method for resolving racemates is through the formation of diastereomeric salts. The racemic piperazine base is treated with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched piperazine can then be recovered by treating the salt with a base.

| Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High separation efficiency; applicable to a wide range of compounds. | Can be costly for large-scale separations; requires method development. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Cost-effective; scalable for industrial production. | Requires a suitable chiral resolving agent; success is not guaranteed. |

Chemical Reactivity and Derivatization of R 1 Benzyl 3 Butylpiperazine

Functional Group Transformations on the Piperazine (B1678402) Core

The piperazine ring of (R)-1-benzyl-3-butylpiperazine can undergo various transformations that modify its core structure. One of the key reactions is the debenzylation of the N1-benzyl group. This is typically achieved through catalytic hydrogenation, a process that selectively removes the benzyl (B1604629) group to afford the corresponding secondary amine at the N1-position without affecting the rest of the molecule. This unmasks a reactive site for further functionalization.

Another significant transformation is the oxidation of the piperazine ring. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of piperazinones or other oxidized derivatives. These transformations are crucial for altering the electronic properties and conformational flexibility of the piperazine scaffold.

Selective N-Alkylation and Acylation Reactions

The presence of two distinct nitrogen atoms in this compound—a tertiary amine at N1 and a secondary amine at N4—allows for selective functionalization. The secondary amine at the N4 position is the primary site for N-alkylation and N-acylation reactions.

N-Alkylation: The N4-amine can be readily alkylated using a variety of alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent is critical to control the extent of alkylation and prevent potential side reactions. Microwave-assisted N-alkylation has been shown to be an efficient method for the synthesis of N-alkylated benzylpiperazine derivatives, often leading to reduced reaction times and improved yields.

N-Acylation: Similarly, acylation of the N4-amine can be achieved using acyl chlorides or acid anhydrides. This reaction introduces an amide functionality, which can significantly alter the biological and physicochemical properties of the molecule. The reactivity of the N4-amine makes it a prime target for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex moieties.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., EtOH), Microwave irradiation | N4-Alkyl-(R)-1-benzyl-3-butylpiperazine |

| N-Acylation | Acyl chloride or Anhydride, Base, Solvent | N4-Acyl-(R)-1-benzyl-3-butylpiperazine |

Regioselective Reactions at Carbon Positions

While the nitrogen atoms are the most reactive sites, functionalization at the carbon positions of the piperazine ring of this compound offers a pathway to more complex and structurally diverse molecules. Direct C-H functionalization is a powerful tool for achieving this. nih.govmdpi.combeilstein-journals.org

Transition-metal-catalyzed C-H activation has emerged as a key strategy for the regioselective functionalization of piperazines. nih.govmdpi.com The directing group ability of the N-benzyl group can influence the regioselectivity of these reactions. For instance, lithiation at the carbon alpha to a nitrogen atom, followed by trapping with an electrophile, can introduce substituents at specific positions on the piperazine ring. whiterose.ac.uk However, regioselectivity can be challenging in C3-substituted piperazines, sometimes leading to a mixture of products. nih.gov

Photoredox catalysis also provides a mild and efficient method for the C-H functionalization of piperazines, allowing for the introduction of aryl, vinyl, and other groups. mdpi.com The electronic properties of the nitrogen substituents play a crucial role in determining the site of these radical-based reactions.

Formation of Advanced Building Blocks and Complex Scaffolds

The derivatization of this compound through the aforementioned reactions transforms it into an advanced building block for the synthesis of complex molecular scaffolds with potential applications in medicinal chemistry and materials science. The chiral nature of the starting material is often preserved throughout these transformations, allowing for the synthesis of enantiomerically pure complex molecules.

For example, the selective functionalization at the N4 position can be used to attach the piperazine moiety to other cyclic or acyclic structures, leading to the formation of novel heterocyclic systems. Furthermore, subsequent or tandem reactions involving both the nitrogen and carbon centers can be employed to construct intricate polycyclic scaffolds. The ability to introduce diverse functional groups with stereochemical control makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other applications. nih.gov

| Starting Material | Reaction Type | Resulting Scaffold |

| This compound | N-Alkylation with a bifunctional linker | Dimeric or polymeric structures |

| This compound | C-H functionalization followed by intramolecular cyclization | Fused or spirocyclic piperazine derivatives |

| N4-Acyl-(R)-1-benzyl-3-butylpiperazine | Reduction and further derivatization | Chiral diamine derivatives |

Advanced Structural and Stereochemical Elucidation

Conformational Analysis through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational flexibility of the piperazine (B1678402) ring and the influence of its substituents can be thoroughly investigated in solution using advanced Nuclear Magnetic Resonance (NMR) techniques, particularly temperature-dependent (dynamic) NMR spectroscopy. For a molecule like (R)-1-benzyl-3-butylpiperazine, two primary dynamic processes are of interest: the piperazine ring inversion and the pyramidal inversion at the nitrogen atoms.

The piperazine ring typically adopts a chair conformation to minimize steric strain. In a 1,3-disubstituted piperazine, the bulky benzyl (B1604629) and butyl groups can exist in either axial or equatorial positions. The interconversion between the two chair forms (e.g., butyl-equatorial/benzyl-axial to butyl-axial/benzyl-equatorial) is a dynamic process with a specific energy barrier. At room temperature, this inversion is often rapid on the NMR timescale, leading to averaged signals for the piperazine ring protons.

However, by lowering the temperature, this inversion process can be slowed. As the sample is cooled, the NMR signals corresponding to the ring protons will broaden, eventually decoalesce, and sharpen into separate signals for the distinct axial and equatorial protons of the frozen conformers. The temperature at which the signals merge, known as the coalescence temperature (Tc), can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. This provides a quantitative measure of the conformational stability. nih.govscispace.com

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), performed at low temperatures can help assign the signals to specific protons in the fixed conformers and determine the preferred orientation of the benzyl and butyl groups. For instance, NOESY can reveal through-space proximities between protons, confirming whether a substituent is in an axial or equatorial position relative to the axial protons on the same side of the ring. Studies on related N-substituted piperazines have shown that these dynamic processes can be reliably quantified. nih.govrsc.org

| Dynamic Process | Typical Coalescence Temp. (Tc) | Typical Activation Energy (ΔG‡) | Information Gained |

|---|---|---|---|

| Piperazine Ring Inversion | -40 to -10 °C | 40 - 55 kJ/mol | Energy barrier for chair-chair interconversion; stability of conformers. |

| Nitrogen Inversion | -20 to +20 °C | 50 - 65 kJ/mol | Energy barrier for pyramidal inversion at the N1 and N4 positions. |

X-ray Crystallographic Analysis for Absolute and Relative Configuration

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state, providing definitive proof of both its relative and absolute configuration. acs.org For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its stereochemistry.

The analysis would first confirm the relative configuration, that is, the spatial arrangement of the benzyl and butyl groups relative to each other on the piperazine ring (e.g., cis or trans). The crystallographic data would reveal the bond lengths, bond angles, and torsion angles, confirming the chair conformation of the piperazine ring and the preferred equatorial or axial positions of the substituents in the crystalline state. researchgate.net

Crucially, for a chiral, enantiomerically pure crystal, the analysis can determine the absolute configuration. This is achieved by measuring the effects of anomalous dispersion (or anomalous scattering). researchgate.net When using an X-ray wavelength near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable intensity differences between reflections that are related by a center of symmetry (Friedel pairs, hkl and -h-k-l). By carefully measuring these differences, the true handedness of the molecule can be determined. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted (incorrect) structure. mdpi.com A value near zero would definitively confirm the '(R)' configuration at the C3 stereocenter.

| Parameter | Typical Value / Information | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | Chiral (e.g., P21) | Confirms the crystal is non-centrosymmetric, a prerequisite for bulk chirality. |

| Resolution | < 1.0 Å | Indicates the level of detail in the electron density map. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | ~0.0(1) | Confirms the assigned absolute configuration. A value near 0 for the (R) model confirms the R-enantiomer. |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to investigate the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample will produce a characteristic ECD spectrum with positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorption.

The sign and magnitude of the Cotton effects are highly sensitive to the molecule's absolute configuration and its conformational preferences in solution. By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for the (R) and (S) models, the absolute configuration can be confidently assigned. nih.gov A good match between the experimental spectrum and the calculated spectrum for the (R)-isomer would provide strong corroborating evidence for the stereochemical assignment made by X-ray crystallography.

| Enantiomer | Absorption Band (λmax) | Sign of Cotton Effect | Δε (M-1cm-1) |

|---|---|---|---|

| This compound | ~260 nm | Positive (+) | +1.5 |

| ~215 nm | Negative (-) | -4.0 | |

| (S)-1-benzyl-3-butylpiperazine | ~260 nm | Negative (-) | -1.5 |

| ~215 nm | Positive (+) | +4.0 |

Theoretical and Computational Studies of R 1 Benzyl 3 Butylpiperazine

Density Functional Theory (DFT) Calculations on Molecular Structure and Conformation

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules, providing accurate predictions of geometries and conformational energies. For (R)-1-benzyl-3-butylpiperazine, DFT calculations are instrumental in identifying the most stable conformations and understanding the influence of the benzyl (B1604629) and butyl substituents on the piperazine (B1678402) ring's geometry.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform a potential energy surface scan to identify all possible conformers. researchgate.net The piperazine ring typically adopts a chair conformation to minimize steric strain. For this compound, the substituents can be in either axial or equatorial positions, leading to different stereoisomers. DFT calculations can predict the relative energies of these conformers, indicating the most populated and therefore most likely structures at equilibrium.

The optimized molecular geometry provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, the C-N and C-C bond lengths within the piperazine ring, and the angles between the substituents and the ring, can be precisely calculated. These structural parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.

Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Piperazine Ring

| Parameter | Typical Value (Å or °) |

|---|---|

| C-N Bond Length | 1.46 |

| C-C Bond Length | 1.53 |

| C-N-C Bond Angle | 110 |

| C-C-N Bond Angle | 111 |

| Dihedral Angles | Variable (defining chair conformation) |

Note: These are typical values for a substituted piperazine ring and may vary for this compound. The data is illustrative of the outputs from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has several rotatable bonds. nih.govmdpi.com

In an MD simulation, the molecule is typically placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atoms' movements over a specific period. This generates a trajectory of the molecule's conformations over time.

By analyzing this trajectory, researchers can identify the most frequently visited conformations, the transitions between them, and the flexibility of different parts of the molecule. mdpi.com This information is crucial for understanding how the molecule might interact with biological targets, as its conformational flexibility can play a significant role in binding affinity and selectivity. For this compound, MD simulations can reveal how the benzyl and butyl groups move relative to the piperazine core and how these movements might influence its biological activity.

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are key to its reactivity and interactions. DFT calculations are widely used to determine these properties, with a particular focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.innih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For this compound, analysis of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in chemical reactions. The distribution of these orbitals can indicate the nucleophilic and electrophilic sites.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Calculated Electronic Properties of a Representative Benzylpiperazine Derivative

| Property | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.0 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.75 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.75 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.56 |

Note: These values are illustrative and based on typical DFT calculations for similar molecules. researchgate.netnih.gov

Reaction Mechanism Studies of Synthetic Routes

Computational chemistry can also be employed to study the mechanisms of chemical reactions, providing insights into the feasibility and efficiency of synthetic routes. For the synthesis of this compound, which can be prepared through methods such as the alkylation of a piperazine precursor, DFT can be used to model the reaction pathways.

A common synthetic route involves the N-benzylation of a 3-butylpiperazine derivative. Computational studies can investigate the mechanism of this SN2 reaction. This involves:

Locating the transition state (TS): The highest energy point along the reaction coordinate.

Calculating the activation energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Constructing a reaction energy profile: A plot of energy versus the reaction coordinate, which visualizes the energy changes throughout the reaction.

By comparing the activation energies of different potential pathways or the use of different reagents and catalysts, computational studies can help in optimizing the reaction conditions to achieve higher yields and selectivity. These theoretical investigations provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Academic Applications of R 1 Benzyl 3 Butylpiperazine in Organic Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality and functional group disposition of (R)-1-benzyl-3-butylpiperazine make it a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. Organic chemists utilize such chiral synthons to introduce specific stereocenters into a target molecule, a crucial step in the total synthesis of natural products and the development of new pharmaceutical agents. The piperazine (B1678402) ring system, with its two nitrogen atoms, offers multiple points for synthetic elaboration, allowing for the construction of diverse and intricate molecular frameworks.

While specific examples of complex molecules synthesized directly from this compound are not extensively detailed in publicly available literature, the general principles of using chiral piperazine derivatives are well-established. The synthesis of novel chiral piperazines often involves multi-step sequences, starting from readily available chiral precursors like amino acids. For instance, the synthesis of a related chiral piperazine, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, was achieved in 11 steps from S-phenylalanine, highlighting the synthetic effort required to produce these valuable building blocks.

The utility of chiral piperazines as building blocks is further exemplified in the synthesis of analogues of medicinally important compounds. For example, chiral tertiary piperazines have been incorporated into analogues of the anticancer drug imatinib, demonstrating the importance of these scaffolds in medicinal chemistry research. These examples underscore the potential of this compound as a starting material for the creation of novel, biologically active compounds.

Role as a Chiral Ligand in Asymmetric Catalysis

The application of chiral molecules as ligands in transition-metal catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. The nitrogen atoms within the this compound structure provide excellent coordination sites for metal centers, and the inherent chirality of the molecule can effectively induce asymmetry in a catalytic transformation.

Design and Synthesis of Ligand Derivatives

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. Starting from a core chiral scaffold like this compound, chemists can design and synthesize a library of ligand derivatives with varied steric and electronic properties. This is typically achieved by modifying the substituents on the nitrogen atoms or the piperazine ring itself.

For instance, the synthesis of chiral piperazinylpropylisoxazoline ligands was accomplished through a seven-step reaction sequence, which included key steps like asymmetric 1,3-dipolar cycloaddition and reductive amination. This demonstrates a common strategy where a core chiral piperazine unit is elaborated to create a more complex ligand architecture. While specific ligand derivatives of this compound are not prominently featured in the literature, the synthetic routes to other chiral piperazine ligands provide a blueprint for how such derivatives could be prepared.

The synthesis of N-benzylic heterocycles has been achieved with high enantioselectivity using bi-oxazoline (BiOX) ligands in a Ni/photoredox dual catalysis system. This highlights the importance of the chiral ligand in controlling the stereochemical outcome of the reaction.

Performance in Enantioselective Transformations

The ultimate test of a chiral ligand is its performance in an enantioselective reaction, where it should ideally provide the desired product in high yield and with high enantiomeric excess (ee). The effectiveness of a chiral ligand is highly dependent on the specific reaction, the metal catalyst, and the substrates involved.

The following table summarizes the performance of a bi-oxazoline ligand in the asymmetric cross-coupling of an α-N-heterocyclic trifluoroborate with various aryl bromides, showcasing the high levels of enantioselectivity that can be achieved with well-designed chiral ligands.

| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |

| 1 | 4-Bromotoluene | 3b | 85 | 97 |

| 2 | 4-Bromoanisole | 3c | 82 | 98 |

| 3 | 4-Bromobenzotrifluoride | 3d | 75 | 96 |

| 4 | 1-Bromo-4-fluorobenzene | 3e | 88 | 97 |

This data illustrates the potential for chiral ligands to control the stereochemical outcome of a reaction with high precision. Although specific data for this compound-derived ligands is absent, the success of other chiral nitrogen-containing ligands suggests that it could serve as a valuable platform for the development of new and effective catalysts for enantioselective transformations.

Applications in Materials Chemistry

Currently, there is no significant academic literature available that specifically describes the application of this compound in the field of materials chemistry. The primary focus of research on this and related chiral piperazines appears to be within the realm of organic synthesis and medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The synthesis of chiral 1,3-disubstituted piperazines is a topic of ongoing interest. Future research could focus on developing novel and more sustainable synthetic routes to (R)-1-benzyl-3-butylpiperazine, moving beyond classical multi-step procedures which may involve hazardous reagents and generate significant waste.

Key areas for exploration could include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to install the chiral center at the C-3 position would be a significant advancement. This could involve asymmetric hydrogenation of a suitable pyrazine (B50134) precursor or the use of chiral catalysts in ring-closing reactions.

Biocatalysis: The use of enzymes, such as transaminases or lipases, could offer a highly selective and environmentally benign approach to the synthesis of chiral piperazine (B1678402) intermediates.

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, supercritical CO2), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) would align with the principles of sustainable chemistry.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Catalyst cost and sensitivity, optimization of reaction conditions |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry Synthesis | Improved safety and scalability, precise control over reaction parameters | Initial setup cost, potential for clogging with solid byproducts |

Exploration of New Chemical Transformations

The reactivity of the piperazine ring in this compound offers a platform for a variety of chemical transformations to generate novel derivatives with potentially interesting biological activities. Future research should explore the functionalization of this scaffold.

Potential transformations to investigate include:

N-Functionalization: The secondary amine of the piperazine ring is a prime site for derivatization. This could involve acylation, alkylation, arylation, or sulfonylation to introduce a diverse range of substituents.

C-H Activation: Direct C-H activation at other positions on the piperazine ring or the butyl chain could provide a more atom-economical route to novel analogs.

Ring Modification: Exploratory studies on ring-opening or ring-expansion reactions could lead to the discovery of entirely new heterocyclic scaffolds.

Advanced Computational Predictions and Experimental Validation

Computational chemistry can play a crucial role in guiding the future exploration of this compound's chemical space and potential applications.

Future research in this area could involve:

Conformational Analysis: Predicting the preferred conformations of the molecule, which can influence its biological activity and reactivity.

QSAR and Docking Studies: If a biological target is identified, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies could predict the binding affinity of new derivatives and guide the design of more potent compounds.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of potential new reactions and to predict their feasibility and selectivity.

These computational predictions would require subsequent experimental validation to confirm their accuracy and utility.

Potential in Emerging Fields of Chemistry

The application of modern chemical technologies could unlock new possibilities for the synthesis and modification of this compound.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch reactors. nih.gov The synthesis of piperazine-containing active pharmaceutical ingredients has been successfully demonstrated using flow chemistry. nih.gov

Photochemistry and Electrochemistry: These techniques can enable unique chemical transformations that are not accessible through traditional thermal methods. For example, photoredox catalysis could be explored for the late-stage functionalization of the molecule. Electrochemical methods are also gaining traction for their potential in green and efficient synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-benzyl-3-butylpiperazine, and how are reaction conditions optimized for yield and enantioselectivity?

- Methodology : The compound is synthesized via iridium-catalyzed asymmetric amination of allylic acetates with piperazine derivatives. Key steps include:

- Using DMF as a solvent at 50°C to promote nucleophilic substitution .

- Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product .

- Optimizing enantioselectivity by adjusting catalyst loading and reaction time, achieving up to 94% ee via SFC analysis .

Q. Which spectroscopic and chromatographic methods are critical for characterizing the structural and stereochemical purity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and substitution patterns .

- HRMS (ESI) : Validates molecular formula and isotopic distribution .

- SFC (Supercritical Fluid Chromatography) : Determines enantiomeric excess (e.g., 94% ee reported in iridium-catalyzed syntheses) .

- FTIR : Identifies functional groups (e.g., C=O, N-H stretches) .

Q. How is the stability of this compound assessed under varying storage conditions?

- Protocol :

- Conduct accelerated degradation studies (40°C/75% RH) for 1–3 months .

- Monitor purity via HPLC and track decomposition products (e.g., oxidation by-products) using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or enantiomeric excess values across studies on piperazine derivatives?

- Approach :

- Compare reaction variables: Catalyst type (e.g., Ir vs. Pd), solvent polarity (DMF vs. THF), and substrate steric effects .

- Validate analytical methods (e.g., SFC vs. chiral HPLC) to rule out measurement discrepancies .

- Replicate studies with controlled variables (e.g., substrate purity >99%) to isolate contributing factors .

Q. What computational strategies are employed to predict the pharmacological activity of this compound derivatives?

- Methods :

- Molecular Docking : Screen against target receptors (e.g., dopamine D3 receptor) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. butyl groups) with logP and binding affinity .

- ADMET Prediction : Use SwissADME to assess BBB permeability and CYP inhibition risks .

Q. How does the choice of protecting groups influence the synthetic accessibility and downstream functionalization of this compound?

- Case Study :

- Boc Protection : Enhances solubility in polar solvents (e.g., MeCN) and prevents undesired N-alkylation .

- Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) enables late-stage modifications (e.g., coupling with nitroaryl groups) .

Q. What mechanistic insights explain the regioselectivity observed in iridium-catalyzed amination reactions for piperazine derivatives?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.